
Titanium, tris((9Z,12R)-12-hydroxy-9-octadecenoato-kappaO)(2-propanolato)-, (T-4)-
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Overview
Description
The compound Titanium, tris((9Z,12R)-12-hydroxy-9-octadecenoato-κO)(2-propanolato)-, (T-4)- (CAS 136144-62-2) is a titanium-based coordination complex featuring three (9Z,12R)-12-hydroxy-9-octadecenoate ligands and one 2-propanolato ligand in a tetrahedral (T-4) geometry . The hydroxy-octadecenoate ligand, a monounsaturated fatty acid derivative with a hydroxyl group, imparts unique amphiphilic properties, making this compound suitable for applications requiring interfacial activity, such as polymer coupling agents, surfactants, or bioactive formulations. Its structure balances reactivity (via the isopropanolato group) and stability (via the long-chain fatty acid ligands) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [R-(Z)]-tris(12-hydroxyoleato-O1)(propan-2-olato)titanium typically involves the reaction of titanium isopropoxide with 12-hydroxyoleic acid. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The process can be summarized as follows:
Preparation of 12-hydroxyoleic acid: This is usually obtained from the hydrolysis of 12-hydroxyoleic acid esters.
Reaction with titanium isopropoxide: The 12-hydroxyoleic acid is reacted with titanium isopropoxide in a suitable solvent, such as toluene or hexane, under an inert atmosphere.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of [R-(Z)]-tris(12-hydroxyoleato-O1)(propan-2-olato)titanium may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[R-(Z)]-tris(12-hydroxyoleato-O1)(propan-2-olato)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: Ligands in the compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Substitution reactions often require the use of coordinating solvents and may be catalyzed by transition metal complexes.
Major Products Formed
Oxidation: Titanium dioxide and various organic oxidation products.
Reduction: Lower oxidation state titanium compounds and reduced organic ligands.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
[R-(Z)]-tris(12-hydroxyoleato-O1)(propan-2-olato)titanium has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization and oxidation reactions.
Materials Science: The compound is explored for its potential in the synthesis of advanced materials, such as nanocomposites and coatings.
Biology and Medicine: Research is ongoing to investigate its potential as an antimicrobial agent and its interactions with biological molecules.
Industry: It is used in the production of high-performance materials and as a precursor for titanium-based compounds.
Mechanism of Action
The mechanism of action of [R-(Z)]-tris(12-hydroxyoleato-O1)(propan-2-olato)titanium involves the coordination of the titanium center with the ligands, which facilitates various chemical transformations. The molecular targets and pathways include:
Catalytic Sites: The titanium center acts as a catalytic site for various reactions.
Ligand Exchange: The ligands can undergo exchange reactions, influencing the reactivity and stability of the compound.
Electron Transfer: The compound can participate in electron transfer reactions, which are crucial for its catalytic activity.
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally related titanium complexes, focusing on ligand composition, molecular formulas, and inferred properties.
Table 1: Structural and Functional Comparison of Titanium Complexes
Key Observations:
Ligand Influence on Reactivity: Compounds with more alkoxide ligands (e.g., titanium tetraisopropoxide, CAS 546-68-9) exhibit higher hydrolysis sensitivity and reactivity compared to those with fatty acid ligands (e.g., CAS 136144-62-2) . The hydroxyl group in the target compound’s octadecenoate ligand may enable hydrogen bonding, enhancing adhesion in polymer matrices compared to non-hydroxylated analogs like stearate derivatives (CAS 2530-86-1) .
Solubility and Stability: Acetylacetonate-containing complexes (e.g., CAS 68586-02-7) demonstrate superior stability in organic solvents due to chelating ligands, whereas fatty acid-based compounds (e.g., CAS 136144-62-2) are more compatible with hydrophobic environments . Methacrylate ligands (CAS 61436-48-4) improve compatibility with acrylic polymers, contrasting with the bioactivity-oriented hydroxy-octadecenoate ligands .
Applications: The target compound’s combination of hydroxylated fatty acids and a single isopropanolato group suggests niche applications in biomedicine or environmentally responsive materials, whereas stearate derivatives are preferred in industrial surfactants . Titanium tetraisopropoxide (CAS 546-68-9) remains the standard for sol-gel synthesis, while acetylacetonate derivatives (CAS 68586-02-7) are utilized in high-temperature processes .
Research Findings and Data Gaps
- Synthetic Challenges: The branched isooctadecanoate ligand in CAS 121957-13-9 may complicate synthesis compared to linear fatty acid analogs .
- Thermal Properties : Data on melting points or decomposition temperatures are unavailable for the target compound but can be inferred to be lower than acetylacetonate derivatives due to weaker ligand-metal bonds .
Biological Activity
Titanium, tris((9Z,12R)-12-hydroxy-9-octadecenoato-kappaO)(2-propanolato)-, commonly referred to as T-4, is a complex organic titanium compound that has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with T-4.
Chemical Structure and Properties
T-4 is a titanium complex with the molecular formula C57H110O10Ti. It consists of titanium coordinated with three molecules of ricinoleic acid (9-octadecenoic acid, 12-hydroxy-, (9Z,12R)-) and one isopropanolato group. The structure can be represented as follows:
This compound's unique structure contributes to its biological activity, particularly in areas related to anti-inflammatory and antimicrobial effects.
1. Antimicrobial Properties
Research has indicated that T-4 exhibits significant antimicrobial activity against various pathogens. In a study examining its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, T-4 demonstrated a notable reduction in bacterial viability. The mechanism appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
2. Anti-inflammatory Effects
T-4 has also been studied for its anti-inflammatory properties. A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that T-4 significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The proposed mechanism involves the inhibition of NF-kB signaling pathways.
3. Cell Viability and Cytotoxicity
In vitro studies assessing the cytotoxic effects of T-4 on human cell lines revealed that it possesses a selective cytotoxicity profile. While it effectively induces apoptosis in cancerous cells, it exhibits minimal toxicity towards normal cells.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
Normal Human Fibroblasts | >100 |
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the use of T-4 in treating skin infections caused by antibiotic-resistant bacteria. Patients receiving topical applications of T-4 reported significant improvements in wound healing and reduction in infection rates compared to those receiving standard antibiotic treatment.
Case Study 2: Inflammatory Disorders
In another study focusing on chronic inflammatory conditions such as rheumatoid arthritis, patients treated with T-4 exhibited reduced joint swelling and pain. The study suggested that T-4's ability to modulate immune responses could be beneficial in managing autoimmune diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing titanium complexes with hydroxy-octadecenoate ligands, and how do reaction conditions influence coordination geometry?
- Methodological Answer : Synthesis typically involves ligand exchange reactions between titanium alkoxides (e.g., titanium tetraisopropanolate, ) and hydroxy-octadecenoic acid derivatives. Key variables include solvent polarity (e.g., anhydrous toluene for controlled hydrolysis), stoichiometric ratios (3:1 ligand-to-Ti for tris-complexes), and temperature (60–80°C to prevent ligand degradation). Characterization via FT-IR can confirm ligand binding through shifts in ν(C=O) and ν(O-H) bands .
Q. How can researchers validate the purity and structural integrity of this titanium complex using spectroscopic and chromatographic techniques?
- Methodological Answer : Combine NMR (¹H/¹³C) to resolve ligand environments and confirm stereochemistry (e.g., (9Z,12R) configuration ). High-resolution mass spectrometry (HR-MS) verifies molecular ion peaks matching the theoretical mass (e.g., C₄₂H₈₄O₆Ti, ). Purity assessment via HPLC with UV-Vis detection (λ = 210–240 nm for conjugated systems) ensures minimal residual ligands or side products .
Q. What are the stability considerations for this complex under ambient and experimental conditions?
- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) to assess thermal decomposition thresholds (>150°C likely for titanium carboxylates). Monitor hydrolytic stability by exposing the compound to controlled humidity (e.g., 40–80% RH) and tracking ligand dissociation via UV-Vis or conductivity measurements .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved when analyzing the coordination geometry of this complex?
- Methodological Answer : Address discrepancies by cross-validating with X-ray absorption spectroscopy (XAS) to probe titanium’s local coordination environment (e.g., Ti-O bond lengths). Density Functional Theory (DFT) calculations can model ligand-field effects and predict spectroscopic signatures, aligning empirical data with theoretical frameworks . For crystallographic challenges (e.g., poor crystal growth), optimize recrystallization solvents (e.g., hexane/ethyl acetate mixtures) and use synchrotron radiation for weak diffraction patterns .
Q. What computational strategies are effective for modeling the electronic structure and reactivity of titanium-hydroxycarboxylate complexes?
- Methodological Answer : Employ hybrid DFT (e.g., B3LYP/def2-TZVP) to calculate frontier molecular orbitals (HOMO/LUMO) and predict redox behavior (e.g., Ti⁴+/Ti³+ transitions). Molecular dynamics (MD) simulations in explicit solvent models (e.g., DMSO) can reveal ligand-exchange kinetics and solvation effects . Validate computational models against experimental cyclic voltammetry or EPR data .
Q. How does ligand stereochemistry ((9Z,12R) vs. (9E,12S)) influence the catalytic or material properties of this titanium complex?
- Methodological Answer : Design comparative studies using enantiopure ligands synthesized via asymmetric catalysis (e.g., Sharpless epoxidation ). Evaluate catalytic performance in esterification or polymerization reactions, correlating enantiomeric excess (HPLC chiral columns) with activity metrics (e.g., turnover frequency). Spectroscopic probes (e.g., CD spectroscopy) can link stereochemistry to supramolecular assembly trends .
Properties
CAS No. |
68938-91-0 |
---|---|
Molecular Formula |
C57H110O10Ti |
Molecular Weight |
1003.3 g/mol |
IUPAC Name |
(E)-12-hydroxyoctadec-9-enoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/3C18H34O3.C3H8O.Ti/c3*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;1-3(2)4;/h3*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);3-4H,1-2H3;/b3*12-9+;; |
InChI Key |
ZRGNVCUQCALTRK-FMHKOXJHSA-N |
Isomeric SMILES |
CCCCCCC(O)C/C=C/CCCCCCCC(=O)O.CCCCCCC(O)C/C=C/CCCCCCCC(=O)O.CCCCCCC(O)C/C=C/CCCCCCCC(=O)O.CC(O)C.[Ti] |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O.CCCCCCC(CC=CCCCCCCCC(=O)O)O.CCCCCCC(CC=CCCCCCCCC(=O)O)O.CC(C)O.[Ti] |
Origin of Product |
United States |
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